Cas no 1272955-38-0 (tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate)

tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate
- PS-19253
- F86179
- DTXSID20720879
- 1,1-Dimethylethyl 3-hydroxy-1-azetidineacetate
- tert-Butyl (3-hydroxyazetidin-1-yl)acetate
- AKOS012586045
- 1272955-38-0
-
- Inchi: InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)6-10-4-7(11)5-10/h7,11H,4-6H2,1-3H3
- InChI Key: LNLZHCOMTQAYAD-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)CN1CC(C1)O
Computed Properties
- Exact Mass: 187.12084340g/mol
- Monoisotopic Mass: 187.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 0.3
tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027OY5-250mg |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 95% | 250mg |
$126.00 | 2023-12-25 | |
Aaron | AR027P6H-250mg |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 95% | 250mg |
$128.00 | 2023-12-16 | |
1PlusChem | 1P027OY5-100mg |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 95% | 100mg |
$100.00 | 2023-12-25 | |
eNovation Chemicals LLC | Y1299393-100mg |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 97% | 100mg |
$120 | 2025-02-20 | |
eNovation Chemicals LLC | Y1299393-500mg |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 97% | 500mg |
$240 | 2024-07-21 | |
Aaron | AR027P6H-100mg |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 95% | 100mg |
$96.00 | 2023-12-16 | |
eNovation Chemicals LLC | Y1299393-250mg |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 97% | 250mg |
$155 | 2025-02-20 | |
eNovation Chemicals LLC | Y1299393-1g |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 97% | 1g |
$345 | 2025-02-19 | |
eNovation Chemicals LLC | Y1299393-500mg |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 97% | 500mg |
$240 | 2025-02-20 | |
eNovation Chemicals LLC | Y1299393-1G |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate |
1272955-38-0 | 97% | 1g |
$345 | 2024-07-21 |
tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate Related Literature
-
1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
Additional information on tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate
Introduction to tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate (CAS No. 1272955-38-0)
tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate (CAS No. 1272955-38-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine ring and tert-butyl ester functionality, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The molecular structure of tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate is composed of a tert-butyl ester group attached to an acetate moiety, which is further linked to a 3-hydroxyazetidine ring. The presence of the hydroxyl group on the azetidine ring imparts unique chemical properties, making it an attractive candidate for various chemical transformations and biological activities.
In recent years, there has been a surge in research focused on the synthesis and biological evaluation of compounds containing azetidine rings. These studies have highlighted the importance of azetidine derivatives in the development of drugs targeting various diseases, including neurological disorders, cancer, and infectious diseases. The hydroxyl group on the azetidine ring in tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate can serve as a key functional group for further derivatization, enabling the synthesis of more complex molecules with enhanced biological activities.
The tert-butyl ester functionality in tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate provides stability and solubility properties that are advantageous in both synthetic and pharmaceutical contexts. This ester group can be readily cleaved under acidic or enzymatic conditions, making it a useful protecting group in multistep syntheses. Additionally, the tert-butyl ester can be selectively transformed into other functional groups, such as carboxylic acids or amides, which are common motifs in bioactive molecules.
In the realm of medicinal chemistry, tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have demonstrated its potential as a scaffold for designing inhibitors of specific enzymes involved in disease pathways. For example, researchers have explored its use as a template for developing inhibitors of kinases and proteases, which are key targets in cancer and inflammatory diseases.
The biological activity of tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate has been evaluated through various assays, including enzyme inhibition assays and cell-based assays. These studies have revealed that compounds derived from this scaffold exhibit potent inhibitory activity against target enzymes, with selectivity profiles that make them attractive candidates for further optimization and clinical development.
Beyond its direct applications in drug discovery, tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate serves as a valuable intermediate in synthetic routes leading to more complex molecules. Its reactivity and functional group compatibility make it an ideal starting material for constructing diverse chemical libraries. These libraries can be screened for novel biological activities, accelerating the discovery of new lead compounds.
The synthesis of tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate has been optimized through various methods, including transition-metal-catalyzed reactions and organocatalytic approaches. These synthetic strategies have enabled efficient access to this compound on both small and large scales, facilitating its use in both academic research and industrial settings.
In conclusion, tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate (CAS No. 1272955-38-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and functional groups make it an attractive candidate for developing novel therapeutic agents and as a versatile intermediate in synthetic chemistry. Ongoing research continues to uncover new applications and optimize its properties, solidifying its importance in the field.
1272955-38-0 (tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate) Related Products
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)




